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Introduction

ML162 is a small molecule compound identified as a potent inducer of ferroptosis, a unique

form of iron-dependent regulated cell death characterized by the accumulation of lipid

peroxides.[1][2] Initially classified as a direct and covalent inhibitor of Glutathione Peroxidase 4

(GPX4), ML162 has been a valuable tool for investigating the role of ferroptosis in various

disease models, particularly in cancer.[3][4] However, recent studies have provided compelling

evidence that ML162, along with the related compound RSL3, may not directly inhibit purified

GPX4. Instead, it is proposed to be an efficient inhibitor of another selenoprotein, Thioredoxin

Reductase 1 (TXNRD1).[5][6][7] Inhibition of TXNRD1 can lead to increased oxidative stress

and a ferroptosis-like cell death, suggesting a need to re-evaluate its precise mechanism of

action in cellular contexts.[5][8]

Despite the evolving understanding of its direct molecular target, ML162 remains a critical

experimental tool. Its ability to induce robust ferroptotic cell death makes it highly relevant for

cancer research, especially for targeting therapy-resistant cancer cell states and overcoming

drug resistance.[9][10] These application notes provide a comprehensive guide for researchers

on the experimental design, relevant protocols, and data interpretation when using ML162 to

study ferroptosis in cancer.

Mechanism of Action & Signaling Pathways
The understanding of ML162's mechanism has evolved. Initially, it was believed to directly

target GPX4, a central regulator of ferroptosis. More recent evidence points towards TXNRD1
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as a primary target. Both proposed pathways culminate in the iron-dependent accumulation of

lipid peroxides, the hallmark of ferroptosis.
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Caption: Historically understood ML162 pathway via direct GPX4 inhibition.
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Preparation
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1. Cancer Cell Seeding
(e.g., 96-well or 6-well plates)
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(Allow cells to adhere)

3. Add Compounds

Vehicle Control
(DMSO)

ML162
(Dose-Response)

ML162 + Ferrostatin-1
(Rescue Group)

Cell Viability Assay
(MTT, CellTiter-Glo)

Lipid Peroxidation
(C11-BODIPY)

Protein Analysis
(Western Blot)

Gene Expression
(qPCR)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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